molecular formula C12H15NO3 B564301 2-methyl-2-(N-phenylacetamido)propanoic acid CAS No. 105901-29-9

2-methyl-2-(N-phenylacetamido)propanoic acid

Cat. No.: B564301
CAS No.: 105901-29-9
M. Wt: 221.256
InChI Key: IZNFFADGCJRGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(N-acetyl-anilino)-isobutyric acid is an organic compound that belongs to the class of N-acylated alpha amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of an aniline moiety, which is further connected to an isobutyric acid backbone. It is a derivative of aniline and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(N-phenylacetamido)propanoic acid typically involves the acetylation of aniline. The process begins with the reaction of aniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The use of catalysts such as zinc acetate in acetic acid under microwave irradiation has been reported to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: Alpha-(N-acetyl-anilino)-isobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-(N-acetyl-anilino)-isobutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2-(N-phenylacetamido)propanoic acid involves its interaction with specific molecular targets. The acetyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The aniline moiety allows for electrophilic aromatic substitution reactions, which can lead to the formation of various bioactive compounds .

Comparison with Similar Compounds

Uniqueness: Alpha-(N-acetyl-anilino)-isobutyric acid is unique due to its specific combination of aniline and isobutyric acid, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

CAS No.

105901-29-9

Molecular Formula

C12H15NO3

Molecular Weight

221.256

IUPAC Name

2-(N-acetylanilino)-2-methylpropanoic acid

InChI

InChI=1S/C12H15NO3/c1-9(14)13(12(2,3)11(15)16)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,15,16)

InChI Key

IZNFFADGCJRGQG-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=CC=C1)C(C)(C)C(=O)O

Synonyms

Alanine, N-acetyl-2-methyl-N-phenyl-

Origin of Product

United States

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